N-[(4-ETHOXY-3-METHOXYPHENYL)METHYL]-1-METHYL-1H-1,3-BENZODIAZOL-2-AMINE
Overview
Description
N-[(4-Ethoxy-3-methoxyphenyl)methyl]-1-methyl-1H-1,3-benzodiazol-2-amine is a complex organic compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-ethoxy-3-methoxyphenyl)methyl]-1-methyl-1H-1,3-benzodiazol-2-amine typically involves multi-step organic reactions. One common method includes the condensation of 4-ethoxy-3-methoxybenzaldehyde with 1-methyl-1H-1,3-benzodiazol-2-amine under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid and requires refluxing in an organic solvent like ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(4-Ethoxy-3-methoxyphenyl)methyl]-1-methyl-1H-1,3-benzodiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzodiazoles.
Scientific Research Applications
N-[(4-Ethoxy-3-methoxyphenyl)methyl]-1-methyl-1H-1,3-benzodiazol-2-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating neurological disorders and as an anti-inflammatory agent.
Mechanism of Action
The mechanism of action of N-[(4-ethoxy-3-methoxyphenyl)methyl]-1-methyl-1H-1,3-benzodiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved often include signal transduction cascades and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- N-[(4-Methoxyphenyl)methyl]-1-methyl-1H-1,3-benzodiazol-2-amine
- N-[(4-Fluorophenyl)methyl]-1-methyl-1H-1,3-benzodiazol-2-amine
- N-[(4-Methylphenyl)methyl]-1-methyl-1H-1,3-benzodiazol-2-amine
Uniqueness
N-[(4-Ethoxy-3-methoxyphenyl)methyl]-1-methyl-1H-1,3-benzodiazol-2-amine is unique due to the presence of both ethoxy and methoxy substituents on the phenyl ring. These substituents can influence the compound’s electronic properties and reactivity, making it distinct from other benzodiazole derivatives .
Properties
IUPAC Name |
N-[(4-ethoxy-3-methoxyphenyl)methyl]-1-methylbenzimidazol-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-4-23-16-10-9-13(11-17(16)22-3)12-19-18-20-14-7-5-6-8-15(14)21(18)2/h5-11H,4,12H2,1-3H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSAOBZUZROHRFN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CNC2=NC3=CC=CC=C3N2C)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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